Icomidocholic acid
Description
Properties
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246529-22-6 | |
| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aramchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aramchol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOMIDOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aramchol involves the reaction of methyl 3β-amino-7α,12α-dihydroxy-5β-cholan-24-one with arachidic acid chloride, followed by hydrolysis using sodium hydroxide in methanol . The reaction can be performed in methanol solvent using esterification reagents such as methane sulfonic acid, para-toluene sulfonic acid, acetyl chloride, sulfuric acid, or thionyl chloride .
Industrial Production Methods
Industrial production methods for Aramchol are not extensively documented, but the synthetic route mentioned above provides a basis for scaling up the production process. The use of cholic acid without protection and acylation using mesyl chloride/tosyl chloride/trifluoro mesyl chloride is a key step in the preparation .
Chemical Reactions Analysis
Types of Reactions
Aramchol undergoes various chemical reactions, including:
Oxidation: Aramchol can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions include various derivatives of Aramchol with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Phase 2b ARREST Trial
The ARREST trial (NCT02279524) was a randomized, double-blind, placebo-controlled study assessing the efficacy of Aramchol in patients with NASH. Key findings include:
- Participants : 247 patients were randomized to receive either 400 mg or 600 mg of Aramchol or a placebo.
- Primary Endpoint : The study aimed to evaluate the reduction in hepatic triglycerides after 52 weeks. Although the primary endpoint was not met with statistical significance (p=0.066), notable trends were observed:
- 16.7% of patients receiving Aramchol 600 mg achieved NASH resolution without worsening fibrosis compared to 5% in the placebo group (odds ratio [OR] = 4.74).
- Fibrosis improvement was noted in 29.5% of the Aramchol group versus 17.5% in placebo (OR = 1.88).
- Safety Profile : The treatment was well tolerated with low rates of adverse events (AEs) leading to discontinuation (<5%) .
ARMOR Study
The ARMOR study further explored Aramchol's efficacy at varying doses:
- In an open-label cohort, 60% of patients treated with 300 mg BID showed fibrosis improvement by at least one stage after extended treatment durations.
- Significant reductions were recorded in biomarkers such as ALT and AST over 24 and 48 weeks .
- The study utilized advanced digital pathology techniques to assess fibrosis improvement, revealing that 39% showed improvement according to NASH CRN criteria after long-term treatment .
Comparative Efficacy
A summary table comparing key findings from various studies on Aramchol is presented below:
| Study | Dose | Key Findings | Fibrosis Improvement (%) | NASH Resolution (%) |
|---|---|---|---|---|
| ARREST | 600 mg daily | No significant reduction in liver triglycerides | 29.5 | 16.7 |
| ARMOR | 300 mg BID | Significant reductions in ALT/AST; high patient response | 60 | Not specified |
| Open-label ARMOR | 300 mg BID | Improvement across all biopsy methodologies | Up to 61 | 26.5 |
Mechanism of Action
Aramchol exerts its effects through two main pathways:
Inhibition of Stearoyl Coenzyme A Desaturase 1 (SCD1): Aramchol inhibits the activity of SCD1 in the liver, leading to decreased synthesis of fatty acids and a reduction in storage triglycerides and other esters of fatty acids.
Activation of Cholesterol Efflux: Aramchol stimulates the ABCA1 transporter, a universal cholesterol export pump, leading to increased cholesterol efflux and improved lipid metabolism.
Comparison with Similar Compounds
Mechanism of Action :
- SCD1 Inhibition : Reduces MUFA synthesis, lowering triglyceride (TG) storage and promoting β-oxidation .
- PPARγ Activation : Upregulates anti-fibrotic and anti-inflammatory pathways by enhancing peroxisome proliferator-activated receptor gamma (PPARγ) activity .
- Hepatic Stellate Cell (HSC) Modulation : Suppresses collagen secretion (e.g., COL1A1) and fibrogenic markers (αSMA, TIMP1) in activated HSCs via SCD1 inhibition .
Clinical Progress: Aramchol is currently in Phase III trials (ARMOR study) for NASH and fibrosis, demonstrating dose-dependent reductions in liver fat (≥12.6% in Phase IIb) and fibrosis improvement (60% of patients showed ≥1-stage reduction in open-label data) .
Comparison with Similar Compounds
Aramchol is compared below with other investigational and approved compounds targeting NASH and fibrosis, focusing on mechanisms, efficacy, and clinical outcomes.
Mechanism of Action Comparison
Efficacy in Preclinical/Clinical Studies
Fibrosis Improvement
Molecular and Pharmacokinetic Distinctions
- SCD1 Inhibitors: Aramchol shows unique liver specificity and PPARγ activation compared to non-targeted SCD1 inhibitors (e.g., Montelukast), which exhibit lower binding stability (RMSD: 2.5–3.5 Å vs. 1.5–3.0 Å) .
- Combination Potential: Synergy with ASC41 (THR-β agonist) enhances anti-steatotic and anti-fibrotic effects, unlike monotherapies .
Critical Analysis of Contradictory Evidence
- This suggests its benefits may be pathway-specific (e.g., PPARγ > SCD1) .
Biological Activity
Aramchol is a synthetic fatty acid-bile acid conjugate currently under investigation for its therapeutic potential in treating non-alcoholic steatohepatitis (NASH) and related liver diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and findings from clinical studies and preclinical models.
Aramchol primarily exerts its effects through the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. By downregulating SCD1, Aramchol influences lipid metabolism, reduces liver fat accumulation, and modulates fibrogenesis in hepatic stellate cells (HSCs).
Key Mechanisms:
- Inhibition of SCD1: Aramchol reduces the expression of SCD1 in both human HSCs and primary human hepatocytes, leading to decreased lipogenesis and increased fatty acid oxidation .
- Induction of PPARγ: The compound promotes the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a protective role against liver fibrosis .
- Reduction of Fibrogenic Markers: In studies, Aramchol significantly decreased the mRNA levels of collagen 1 (COL1A1) and alpha-smooth muscle actin (ACTA2), indicating its antifibrotic potential .
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of Aramchol in patients with NASH.
Phase 2 Trials
- Study Design: A 12-week phase 2a trial assessed the effects of Aramchol at doses of 300 mg and 600 mg daily compared to placebo.
- Results:
- The 600 mg dose led to a significant reduction in liver fat content as measured by magnetic resonance spectroscopy (MRS).
- NASH resolution without worsening fibrosis was achieved in 16.7% of patients receiving Aramchol versus 5% in the placebo group, with an odds ratio (OR) of 4.74 .
- Improvement in fibrosis by at least one stage was observed in 29.5% of the treatment group compared to 17.5% in placebo .
Phase 2b Trial
- Study Population: This trial included 247 patients randomized to receive either Aramchol at doses of 400 mg or 600 mg or a placebo.
- Outcomes:
Preclinical Models
Aramchol has shown promising results in various animal models mimicking NASH:
- Mouse Models: In mice fed a methionine-choline-deficient diet, Aramchol improved steatohepatitis and fibrosis by enhancing glutathione levels and maintaining cellular redox homeostasis. This suggests that it may mitigate oxidative stress associated with liver injury .
- Impact on Lipid Metabolism: Studies demonstrated that SCD1 inhibition led to reduced lipid synthesis and increased insulin sensitivity, which are crucial for managing metabolic disorders like NASH .
Summary of Findings
The following table summarizes key findings from clinical trials and preclinical studies regarding the biological activity of Aramchol:
| Study Type | Dose (mg) | Key Findings |
|---|---|---|
| Phase 2a Trial | 300 | Significant reduction in liver fat; NASH resolution in 16.7% vs. placebo (5%) |
| Phase 2a Trial | 600 | Improved fibrosis; ALT decrease of -29.1 IU/L; safety profile favorable |
| Phase 2b Trial | 400/600 | Reduction in hepatic triglycerides; significant changes in liver histology |
| Preclinical Study | N/A | Inhibition of SCD1 leads to reduced lipogenesis; enhanced antioxidant capacity |
Q & A
Q. What is the primary mechanism of action of Aramchol in reducing hepatic steatosis?
Aramchol inhibits stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism, by reducing monounsaturated fatty acid synthesis. This upregulates AMP-activated protein kinase (AMPK), enhances fatty acid oxidation, and reduces hepatic triglyceride accumulation. Preclinical validation includes SCD1 activity assays in hepatocytes and high-fat diet murine models .
Q. What primary endpoints are used in Aramchol clinical trials?
Phase 2b trials (e.g., ARREST) used magnetic resonance spectroscopy (MRS) to quantify liver fat reduction, while Phase 3 trials (e.g., ARMOR) prioritize histological endpoints (NASH resolution, fibrosis improvement). Dual endpoints address both metabolic and structural improvements .
Q. What preclinical models demonstrate Aramchol’s efficacy?
Mdr2-/- mice (biliary fibrosis) and diet-induced NAFLD rodent models are commonly used. Techniques include picrosirius red staining for fibrosis, qPCR for fibrotic markers (Col1a, αSMA), and RNA-seq to assess pathway modulation (e.g., PPAR signaling) .
Q. How is Aramchol’s safety profile evaluated in human trials?
Safety is assessed via adverse event (AE) rates, liver enzyme monitoring (ALT/AST), and tolerability metrics. Phase 2b/3 trials report AE rates <5%, comparable to placebo, with no significant hepatotoxicity .
Q. What evidence supports dose-dependent effects of Aramchol?
Phase 2a trials showed 300 mg/day reduced liver fat by 12.5% vs. placebo. Phase 2b trials revealed 600 mg/day had lower efficacy than 400 mg/day, leading to dose optimization in Phase 3 (300 mg BID for improved hepatic exposure) .
Advanced Research Questions
Q. How do researchers reconcile contradictory efficacy data between trials?
Mixed results (e.g., 600 mg vs. 400 mg in Phase 2b) are analyzed using mixed-model repeated measures (MMRM) to account for dropout rates and baseline variability. Adaptive trial designs (e.g., ARMOR) adjust dosing based on pharmacokinetic data .
Q. What methodological approaches validate Aramchol’s antifibrotic effects?
Preclinical studies combine histopathology (e.g., picrosirius red staining), hydroxyproline assays, and RNA-seq to map TGFβ pathway inhibition and PPARα/γ upregulation in cholangiocytes. Human trials use paired liver biopsies and transient elastography (VCTE) .
Q. How does Aramchol modulate PPAR signaling in fibrosis?
RNA-seq of TGFβ-stimulated cholangiocytes shows Aramchol co-treatment upregulates PPAR-responsive genes (e.g., CPT1A) and enhances PPARα/γ binding to peroxisome proliferator response elements (PPRE), counteracting fibroinflammatory signals .
Q. What explains paradoxical ALT elevation in some studies?
Meta-analyses report heterogeneous ALT responses (I² = 88%). Sensitivity analyses suggest mitochondrial stress during early treatment phases or off-target effects. Long-term studies (72+ weeks) show eventual normalization .
Q. How are biomarkers validated for Aramchol’s target engagement?
SCD1 activity is measured via serum lipidomics (C16:1/C16:0 ratio). Hepatic fat reduction is quantified by MRS, while PPAR activation is assessed via transcriptomic profiling in biopsy samples .
Q. What statistical methods address heterogeneity in meta-analyses?
Random-effects models with I² statistics quantify heterogeneity. Sensitivity analyses exclude outliers (e.g., Levin et al., 2023) to resolve ALT/AST variability. Pooled estimates use inverse-variance weighting .
Q. How do interspecies differences impact translational research?
Murine models show robust fibrosis attenuation via TGFβ inhibition, but human trials lack consistent histological improvement. Differences include fibrosis etiology (biliary vs. metabolic) and trial duration (12 weeks vs. 72+ weeks) .
Q. What is the role of adaptive designs in Aramchol trials?
The ARMOR trial (NCT04104321) uses dose escalation (300 mg BID) based on Phase 2b pharmacokinetic data, optimizing hepatic exposure and efficacy. Interim analyses adjust enrollment criteria for fibrosis severity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
